3-(3-chloro-4-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(3-chloro-4-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C15H9ClN2O5S2 and its molecular weight is 396.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.9641414 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis and antimicrobial study of linked heterocyclics containing thiazolidin-4-one, showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Compounds containing moieties like 4-nitrophenyl and 2-furyl at the 2-position of the thiazolidin-4-one ring exhibited good inhibitory activity against all tested organisms, highlighting the potential of these compounds in developing new antimicrobial agents (Cherkupally Sanjeeva Reddy et al., 2010).
Material Science and Structural Analysis
In material science, the structural properties of nickel(II) azo dye complexes of thioxo-thiazolidinone derivatives have been characterized, including their thermal properties and antimicrobial activities. The interaction of these complexes with calf thymus DNA (CT-DNA) indicates potential applications in the field of biochemistry and drug design, showing a hyperchromism effect coupled with an obvious bathochromic shift (A. El-Sonbati et al., 2017).
Chemical Synthesis and Drug Design
Another study focused on the synthesis, molecular, and solid-state structure of a thiazolidin-4-one derivative, employing X-ray powder diffraction and DFT studies. The research provides insights into the crystal structure and theoretical analysis, contributing to our understanding of the chemical and physical properties of thiazolidin-4-one derivatives. Such studies are crucial for drug design and material science, where the molecular structure plays a pivotal role in determining the compound's functionality and application (Rachida Rahmani et al., 2017).
Properties
IUPAC Name |
(5Z)-3-(3-chloro-4-methoxyphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O5S2/c1-22-11-4-2-8(6-10(11)16)17-14(19)12(25-15(17)24)7-9-3-5-13(23-9)18(20)21/h2-7H,1H3/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEAENNEPGJZMJ-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])SC2=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/SC2=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.